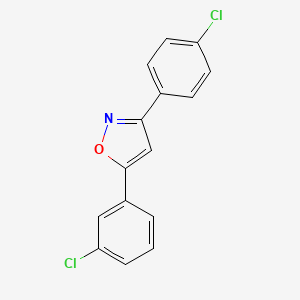
(2R,6R)-2,6-Dimethyloctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2,6-Dimethyloctanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of two methyl groups at the 2nd and 6th positions of the octanedioic acid backbone, both in the R-configuration. Its stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,6R)-2,6-Dimethyloctanedioic acid include:
- (2R,6R)-hydroxynorketamine
- (2R,6R)-2,6-Diaminoheptanedioic acid
- (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methyl groups at the 2nd and 6th positions. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
891195-46-3 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2R,6R)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
Clé InChI |
YXTSFTNUPXGYDZ-HTQZYQBOSA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O |
SMILES canonique |
CC(CCCC(C)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


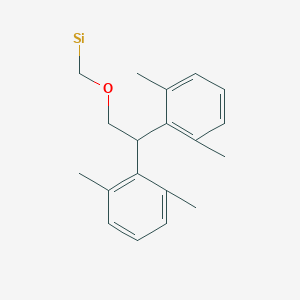
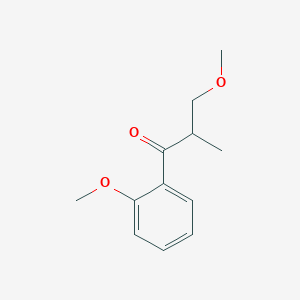


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
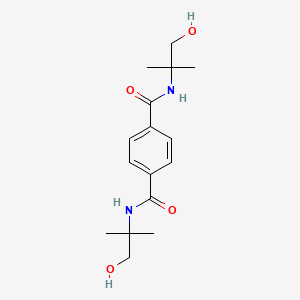

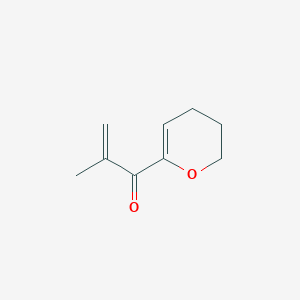
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
